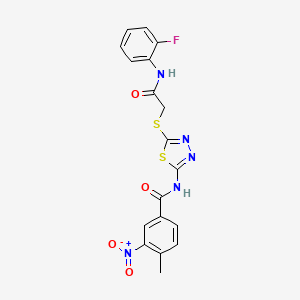

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Description

"N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide" is a 1,3,4-thiadiazole derivative featuring a 2-fluorophenylamino group, a thioethyl linker, and a 4-methyl-3-nitrobenzamide substituent. The nitro group at the benzamide position introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O4S2/c1-10-6-7-11(8-14(10)24(27)28)16(26)21-17-22-23-18(30-17)29-9-15(25)20-13-5-3-2-4-12(13)19/h2-8H,9H2,1H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCBQHDVLCVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 418.46 g/mol. Its structure includes several functional groups that may contribute to its biological activity:

| Component | Description |

|---|---|

| Fluorophenyl Group | Potential for interaction with biological targets |

| Thiadiazole Ring | Known for biological activity |

| Methoxybenzamide Group | May influence solubility and bioavailability |

The precise mechanism of action for this compound remains largely uncharacterized. However, based on structural similarities to other compounds, it is hypothesized that it may interact with specific proteins or enzymes through:

- Covalent Bond Formation : The reactive thiol group may form covalent bonds with target proteins.

- Hydrogen Bonding : Functional groups such as the amide may facilitate hydrogen bonding with active sites of enzymes.

- Van der Waals Interactions : The overall structure allows for non-covalent interactions that can stabilize binding to targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against bacteria and fungi.

- Antitumor Activity : Preliminary data indicate that compounds in this class may inhibit tumor cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing bioavailability include:

- Molecular Weight and Polarity : These properties affect absorption and distribution.

- Functional Groups : Presence of methoxy and amide groups may enhance solubility and stability in biological systems.

Case Studies

Several studies have investigated the biological effects of similar compounds:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a related thiadiazole compound's effects on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

In another study, a derivative of the compound was tested against various bacterial strains. The results demonstrated effective inhibition at low micromolar concentrations, indicating promising antimicrobial properties .

Study 3: Enzyme Interaction

Research focusing on enzyme kinetics revealed that the compound could inhibit specific metabolic enzymes crucial for bacterial survival. This suggests a dual mechanism involving both direct antimicrobial effects and metabolic disruption .

Comparison with Similar Compounds

Key Observations :

- The target compound’s nitro group distinguishes it from most analogues, which typically feature halogens (e.g., Cl in 5e, 6.4) or alkyl groups (e.g., methyl in 4y).

- The 2-fluorophenyl substituent offers moderate lipophilicity compared to bulkier groups (e.g., triazinoquinazoline in 6.4), which could influence membrane permeability .

Key Observations :

- The target compound’s nitro group may reduce solubility compared to methyl or methoxy analogues (e.g., 5k in ), though it could improve thermal stability (higher melting point inferred from 6.4’s 243–245°C) .

- Synthesis of the target likely involves alkylation of a thiadiazole-thiol precursor with a 2-chloroacetamide derivative, followed by acylation (similar to methods in ) .

Table 2: Bioactivity Comparison

Key Observations :

- The target’s fluorophenyl group may enhance selectivity for fluorophore-containing enzymes (e.g., kinases) compared to non-fluorinated analogues .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential coupling of substituents. Key steps include:

- Thioether formation between a thiol-containing intermediate and a halogenated acetamide derivative.

- Amide coupling using reagents like EDCI or HOBt to attach the benzamide moiety. Purification often employs column chromatography (silica gel) or recrystallization using solvents such as ethanol or DCM/hexane mixtures. Reaction yields (50–75%) depend on precise control of temperature (60–80°C) and anhydrous conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : ¹H and ¹³C NMR validate proton environments and carbon frameworks, particularly for aromatic and thiadiazole protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹).

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the primary challenges in synthesizing this compound?

- Side reactions : Competing nucleophilic substitutions at the thiadiazole sulfur require strict stoichiometric control.

- Nitro group stability : Reduction or unintended reactivity under acidic/basic conditions necessitates pH monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require low temperatures to prevent degradation.

- Catalysts : Pd/C or CuI can accelerate thioether couplings, reducing reaction time from 24h to 12h.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes byproducts during amide formation .

Q. How should researchers address contradictory bioactivity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Dose-response curves : Compare EC₅₀ values across studies to identify potency variations.

- Metabolic interference : Test for cytochrome P450 interactions, which may explain discrepancies in in vivo vs. in vitro results .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Software like AutoDock Vina models binding affinities to kinases or receptors (e.g., EGFR).

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial activity .

Q. How can selective functional group modifications (e.g., nitro reduction) be achieved?

- Catalytic hydrogenation : Use Pd/C under H₂ (1–3 atm) to reduce NO₂ to NH₂ while preserving thiadiazole integrity.

- Protecting groups : Temporarily block thioether sulfur with Boc groups during reduction .

Q. What methods validate the compound’s mechanism of action in enzymatic assays?

- Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., for protease inhibition).

- Western blotting : Detect downstream phosphorylation changes in signaling pathways (e.g., MAPK).

- SPR spectroscopy : Quantify real-time binding kinetics to purified target proteins .

Data Analysis and Reproducibility

Q. Which statistical approaches are recommended for structure-activity relationship (SAR) studies?

- Multivariate regression : Links substituent properties (e.g., Hammett σ values) to bioactivity.

- Cluster analysis : Groups analogs by efficacy profiles to identify critical functional groups.

- Error analysis : Use Bland-Altman plots to assess inter-lab variability in IC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.